molecular formula C15H22O10 B1139942 Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside CAS No. 5019-25-0

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Cat. No.: B1139942
CAS No.: 5019-25-0
M. Wt: 362.33 g/mol
InChI Key: UYWUMFGDPBMNCA-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside emerged from decades of advancement in carbohydrate protection strategies and glycosylation methodology. Early work in the field of mannopyranoside chemistry can be traced to fundamental studies on methyl glycosides, where researchers established the foundational principles for anomeric selectivity and protecting group strategies. The systematic investigation of alpha and beta methyl mannosides provided crucial insights into the stereochemical factors influencing glycosidic bond formation and hydrolysis rates, with researchers demonstrating that the configuration of carbon atoms throughout the pyranose ring significantly affects reaction kinetics.

The introduction of acetyl protecting groups revolutionized mannopyranoside synthesis by providing selective protection of hydroxyl functionalities while maintaining compatibility with various reaction conditions. Historical studies established that acetylated mannopyranosides could be prepared through controlled acetylation procedures, with researchers developing reliable methodologies for regioselective protection. The synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose as a precursor demonstrated the practical utility of acetylated mannose derivatives in large-scale preparations, with researchers achieving overall yields of 12% to 16% from D-mannose starting material.

The evolution of synthetic methodologies led to the development of sophisticated approaches for preparing tetra-acetylated mannopyranosides. Researchers established that per-O-acetylation could be achieved using acetic anhydride in the presence of iodine, followed by formation of acetobromomannose intermediates and subsequent orthoacetate formation. These historical developments provided the foundation for modern synthetic approaches to methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside, establishing both the chemical principles and practical methodologies that continue to guide contemporary research.

Significance in Carbohydrate Chemistry

Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside occupies a central position in carbohydrate chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an essential glycosyl donor in glycosylation reactions, where the methyl group at the anomeric carbon provides stability while the acetyl protecting groups offer orthogonal protection strategies for complex oligosaccharide synthesis. The β-configuration at the anomeric center is particularly significant, as it represents the thermodynamically stable form of the glycosidic linkage and provides predictable stereochemical outcomes in subsequent transformations.

The acetylation pattern of this compound provides multiple advantages in synthetic carbohydrate chemistry. Each acetyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions, allowing for controlled deprotection and functionalization strategies. Researchers have demonstrated that the 2,3,4,6-tetra-O-acetyl protection pattern is particularly effective for maintaining ring stability while permitting access to specific hydroxyl positions through controlled deacetylation procedures. This protection strategy has proven indispensable in the synthesis of complex oligosaccharides and glycoconjugates.

The significance of this compound extends to its role in understanding fundamental carbohydrate structure-activity relationships. Studies on acetylated mannopyranosides have provided crucial insights into the conformational preferences of mannose residues and their influence on biological recognition events. The systematic study of how acetylation affects mannose recognition by lectins has revealed important principles governing carbohydrate-protein interactions, with implications for understanding immune system function and pathogen recognition mechanisms.

Acetylated Mannopyranosides in Research

Contemporary research applications of methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside span multiple disciplines within chemical and biological sciences. The compound serves as a fundamental building block in the synthesis of complex carbohydrate structures, particularly in the preparation of oligosaccharides that mimic naturally occurring glycans. Researchers have utilized this compound in the synthesis of tetrasaccharides containing 3-O-methyl-D-mannose units, demonstrating its utility in preparing model compounds for studying xylose-containing carbohydrate chains from N-glycoproteins.

In glycobiology research, acetylated mannopyranosides have proven essential for investigating lectin-carbohydrate interactions. Recent studies have demonstrated the use of mannopyranose derivatives in synthesizing multivalent α-1,2-mannobiose ligands for targeting C-type lectins involved in innate immunity. These investigations have revealed that the presentation of mannose residues in multivalent contexts significantly enhances binding affinity to lectins such as dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin and langerin, providing new insights into immune recognition mechanisms.

The application of acetylated mannopyranosides extends to pharmaceutical research, where these compounds serve as intermediates in the synthesis of bioactive glycoconjugates. Studies have shown that sterol 14α-demethylase inhibitors can be prepared using mannopyranoside esters as key intermediates, with researchers developing novel synthetic routes that exploit the reactivity of acetylated mannose derivatives. The regioselective modification of acetylated mannopyranosides has enabled the preparation of compounds with enhanced biological activity, demonstrating the practical utility of these synthetic intermediates.

Research Application Specific Use Key Findings Reference
Oligosaccharide Synthesis Tetrasaccharide preparation Model compounds for N-glycoprotein chains
Lectin Targeting Multivalent ligand synthesis Enhanced binding to C-type lectins
Pharmaceutical Development Sterol inhibitor synthesis Novel mannopyranoside-based inhibitors
Glycoconjugate Chemistry Building block applications Complex carbohydrate assembly

Advanced synthetic methodologies have further expanded the research applications of acetylated mannopyranosides. The development of trichloroacetimidate-mediated glycosylation procedures has enabled researchers to achieve high stereoselectivity in mannose coupling reactions, with acetylated donors providing excellent yields and anomeric selectivity. These methodological advances have facilitated the synthesis of increasingly complex carbohydrate structures, enabling detailed studies of structure-function relationships in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964093
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0
Record name NSC51250
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Record name NSC48281
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Record name NSC1963
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Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with methyl β-D-mannopyranoside, which is subjected to peracetylation to protect all hydroxyl groups except the anomeric methoxy group. Alternative routes utilize D-mannose derivatives, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, as intermediates.

Table 1: Common Starting Materials and Their Roles

Starting MaterialRole in SynthesisReference
Methyl β-D-mannopyranosideCore structure for acetylation
D-MannosePrecursor for acetylated intermediates
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseIntermediate in multi-step sequences

Classical Peracetylation

The most widely reported method involves treating methyl β-D-mannopyranoside with acetic anhydride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine [DMAP]). Reaction conditions are typically ambient temperature (20–25°C) with a 4–6 hour reaction time, yielding the tetraacetylated product in >85% purity.

Representative Procedure :

  • Dissolve methyl β-D-mannopyranoside (1.0 g, 5.1 mmol) in anhydrous pyridine (10 mL).

  • Add acetic anhydride (5.0 mL, 53 mmol) dropwise under nitrogen.

  • Stir at 25°C for 6 hours.

  • Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

Microwave-Assisted Acetylation

Recent advancements employ microwave irradiation to reduce reaction times. For example, a mixture of methyl β-D-mannopyranoside, acetic anhydride, and DMAP under microwave conditions (100°C, 15 minutes) achieves complete acetylation with minimal side products.

Optimization of Reaction Conditions

Catalytic Systems

  • Pyridine/Acetic Anhydride : Traditional system with high reproducibility but requires extended reaction times.

  • DMAP/Acetic Anhydride : Accelerates acetylation via nucleophilic catalysis, reducing time to 2–3 hours.

  • Ionic Liquid Media : Emerging methods use [BMIM][BF₄] as a solvent, enhancing reaction efficiency and simplifying purification.

Solvent and Temperature Effects

  • Solvents : Pyridine (dual role as base and solvent) or dichloromethane with DMAP are optimal. Polar aprotic solvents (e.g., DMF) may induce β-elimination side reactions.

  • Temperature : Elevated temperatures (>50°C) risk anomerization or decomposition, while lower temperatures (<10°C) slow reaction kinetics.

Table 2: Comparative Analysis of Acetylation Conditions

ConditionYield (%)Purity (%)Time (h)Reference
Pyridine, 25°C82886
DMAP, DCM, 25°C91953
Microwave, DMAP, 100°C89970.25

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) resolves acetylated products from unreacted starting material.

  • Crystallization : Recrystallization from ethanol/water yields high-purity crystals (m.p. 91–95°C).

Spectroscopic Characterization

  • NMR Spectroscopy : Key signals include acetyl methyl groups (δ\delta 2.0–2.1 ppm, singlet) and anomeric proton (δ\delta 5.1 ppm, doublet, J=1.7HzJ = 1.7 \, \text{Hz}).

  • Optical Rotation : [α]D20=+73[\alpha]^{20}_D = +73^\circ (chloroform), confirming β-configuration.

  • Mass Spectrometry : ESI-MS m/z 385.1 [M+Na]⁺.

Challenges and Side Reactions

Anomeric Control

Despite optimized conditions, minor amounts of α-anomer (≤5%) may form due to partial anomerization during acetylation. Chromatographic separation or selective crystallization mitigates this issue.

Hydrolytic Instability

The acetyl groups at C2 and C3 are susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous solvents is recommended.

Applications in Glycosylation Reactions

The compound serves as a glycosyl donor in β-mannosylation reactions. For example, activation with triflic anhydride (Tf₂O) and 2,4,6-tri-tert-butylpyrimidine (TTBP) facilitates stereoselective glycosidic bond formation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside serves as a crucial intermediate in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for various chemical reactions including hydrolysis, oxidation, and substitution reactions. These properties make it valuable for developing new glycosidic compounds that can be used in further chemical synthesis .

Biology

In biological research, this compound is utilized to study carbohydrate metabolism and enzyme interactions. Its ability to mimic natural sugars makes it an important tool for investigating glycosylation processes and enzyme specificity. The acetyl groups enhance its solubility and stability in biological systems.

Medicine

Methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside has shown potential as a precursor in the synthesis of antiviral and anti-inflammatory drugs. Studies indicate that it exhibits antiviral activity by inhibiting viral replication through interference with glycoprotein interactions necessary for viral entry into host cells . Furthermore, it has demonstrated antibacterial properties against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent.

Antiviral Activity Study

In vitro studies have demonstrated that methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside effectively inhibits viral replication in cell cultures infected with specific viruses. The mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry into host cells.

Antibacterial Efficacy

A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of cell wall synthesis .

Mechanism of Action

The compound exerts its effects by mimicking the structure of natural sugars found on cell surfaces. This allows it to interact with specific proteins and enzymes involved in glycosylation and carbohydrate metabolism. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the modification and breakdown of carbohydrates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono- and Disaccharide Derivatives

(a) Allyl 2,3,4-Tri-O-acetyl-α-D-mannopyranoside
  • Structure : Lacks the 6-O-acetyl group compared to the parent compound.
  • Synthesis: Enzymatic hydrolysis of Allyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside (80% yield) using CRL-OC-AG lipase .
  • Applications: Used as a precursor for disaccharide synthesis via glycosyl trichloroacetimidate donors .
(b) Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside
  • Key difference: Replaces the methyl aglycone with a cyanomethyl thio group.
  • Reactivity : Enhanced nucleophilicity of the thiol group facilitates glycosylation under mild conditions (e.g., BF₃·OEt₂ catalysis) .
  • Yield : 45% in disaccharide synthesis via trichloroacetimidate coupling .
(c) Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside
  • Structural variation: Long-chain acyl groups (octanoyl, p-toluoyl) replace acetyl groups.
  • Properties : Increased lipophilicity enhances membrane permeability, making it relevant for antimicrobial studies .

Aryl and Heteroaryl Derivatives

(a) 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
  • Modification : Aromatic aglycone (4-methoxyphenyl) replaces methyl.
  • Applications: Used in enzymatic assays to study glycosidase activity due to its UV-active phenolic group .
  • Molecular weight : 454.42 g/mol .
(b) 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
  • Key feature : Fluorescent 4-methylumbelliferyl group enables real-time monitoring of glycosidase activity.
  • Biomedical use : Critical in high-throughput screening for enzyme inhibitors .

Thioglycosides

(a) 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-mannopyranoside
  • Structure: Thio linkage at the anomeric position instead of oxygen.
  • Reactivity : Stable under acidic conditions, enabling sequential glycosylation strategies.
  • Synthesis : Achieved via BF₃·OEt₂-mediated coupling (85% yield) .
(b) Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside
  • Aglycone : Ethyl thio group.
  • Applications : Intermediate for oligosaccharide libraries; compatible with photochemical thiol-ene coupling .

Disaccharide Analogs

(a) 2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl-(1→6)-1,2,3,4-tetra-O-acetyl-α-D-mannopyranose
  • Structure: Disaccharide with acetylated mannose units.
  • Synthesis : Trichloroacetimidate glycosylation (87% yield) under BF₃·OEt₂ catalysis .
  • Utility : Model compound for studying mannan biosynthesis .
(b) Cyanomethyl(2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl)-(1→6)-2,3,4-tri-O-acetyl-1-thio-α-D-mannopyranoside
  • Key feature: Combines thioglycoside and cyanomethyl functionalities.
  • Yield : 45% via low-temperature (−70°C) glycosylation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Applications References
Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside C₁₆H₂₂O₁₀ 374.34 Methyl, 2,3,4,6-O-acetyl 27–58 Glycosylation intermediate
Allyl 2,3,4-Tri-O-acetyl-α-D-mannopyranoside C₁₄H₂₀O₈ 316.30 Allyl, 2,3,4-O-acetyl 80 Disaccharide precursor
4-Methylumbelliferyl Tetra-O-acetyl-α-D-mannopyranoside C₂₁H₂₆O₁₁ 454.42 4-Methylumbelliferyl, O-acetyl ≥95 Enzymatic assays
4-Methylphenyl 1-thio-β-D-mannopyranoside C₂₁H₂₆O₉S 454.49 4-Methylphenyl, thio, O-acetyl 85 Glycoconjugate synthesis

Key Research Findings

Reactivity Trends: Acetylated mannopyranosides with thio or cyanomethyl aglycones exhibit higher glycosylation efficiency compared to oxygen-linked analogs due to improved leaving-group ability .

Biomedical Relevance: Long-chain acyl derivatives (e.g., octanoyl, nonanoyl) show enhanced antimicrobial activity, likely due to increased cellular uptake .

Stereochemical Influence: β-Anomers are more stable than α-anomers under acidic conditions, as demonstrated by X-ray crystallography .

Biological Activity

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside (MTM) is a glycoside derivative of mannose that has garnered attention for its biological activities. This article delves into its structural properties, synthesis, and various biological activities, supported by case studies and research findings.

Structural Properties

MTM has the molecular formula C15H22O10C_{15}H_{22}O_{10} and a molecular weight of approximately 362.33 g/mol. The compound features four acetyl groups attached to the mannopyranoside structure, enhancing its solubility and reactivity in biological systems. The structural configuration plays a crucial role in its interaction with biological macromolecules.

Synthesis

The synthesis of MTM typically involves the acetylation of methyl β-D-mannopyranoside using acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields MTM with high purity and efficiency. Detailed methodologies can be found in various studies focusing on glycosylation reactions and their optimization .

Biological Activities

MTM exhibits a range of biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

MTM has been shown to possess antimicrobial properties against various pathogens. In one study, it was tested against strains of bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell membranes due to the interaction of the acetyl groups with lipid bilayers .

2. Immunomodulatory Effects

Research indicates that MTM can modulate immune responses. It enhances the activity of macrophages and promotes the production of pro-inflammatory cytokines such as TNF-α and IL-6. This immunomodulatory effect is particularly relevant in studying autoimmune diseases and infections .

3. Antiviral Properties

MTM has also been investigated for its antiviral potential. Studies have shown that it inhibits viral replication in cell cultures infected with viruses like influenza and HIV. The proposed mechanism includes interference with viral entry into host cells by blocking specific glycoprotein interactions .

4. Lectin Binding

Lectins are proteins that bind carbohydrates specifically; MTM's structure allows it to interact with various lectins, including Concanavalin A (ConA), which recognizes mannose residues. This binding is crucial for understanding cell-cell recognition processes and could have implications in cancer research .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MTM against multidrug-resistant E. coli. The results indicated that MTM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Case Study 2: Immunomodulation

In a controlled experiment involving murine models, MTM was administered to assess its effects on inflammatory responses. The results indicated a significant increase in macrophage activation markers and cytokine levels compared to control groups, suggesting its role as an immunostimulant .

Biological Activity Observations References
AntimicrobialMIC = 32 µg/mL against E. coli
ImmunomodulatoryIncreased cytokine production
AntiviralInhibition of viral replication
Lectin InteractionBinding affinity with ConA

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and how do protecting groups influence reaction efficiency?

  • Answer : The synthesis typically involves glycosylation of protected mannose derivatives. For example, benzyl or benzoyl groups are used to protect hydroxyl groups during coupling reactions. Key steps include activating the anomeric position with thioglycosides (e.g., ethyl 1-thio-α-D-mannopyranoside) and using promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf) under anhydrous conditions . Acetyl groups are introduced post-glycosylation via standard acetylation protocols. Protecting groups like benzyl enhance solubility in organic solvents, while acetyl groups simplify deprotection in downstream steps .

Q. Which spectroscopic methods are critical for characterizing Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and what spectral markers indicate successful acetylation?

  • Answer : Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential. In 1^1H NMR, acetyl groups appear as singlets at ~2.0–2.1 ppm, while the anomeric proton resonates at 4.8–5.5 ppm. 13^{13}C NMR shows carbonyl carbons of acetyl groups at 169–171 ppm. ESI-MS confirms molecular weight; for example, a sodium adduct [M+Na]+^+ for a tetra-acetylated derivative would match calculated values (e.g., m/z 541.1739 observed vs. 541.1731 calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when confirming the stereochemistry of mannopyranoside derivatives?

  • Answer : Discrepancies in coupling constants (J1,2J_{1,2}) or unexpected NOE correlations may arise due to conformational flexibility or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign signals unambiguously. For example, axial-equatorial coupling (J1,213J_{1,2} \approx 1–3 Hz for α-mannoside vs. J1,20.51.5J_{1,2} \approx 0.5–1.5 Hz for β) helps distinguish anomers. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive stereochemical assignments .

Q. What crystallographic strategies are effective in determining the absolute configuration of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside, and how do software tools like SHELX assist?

  • Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) is used. SHELX programs refine structures by minimizing residuals (R-factors < 0.05). For example, in orthorhombic space group P212121P2_12_12_1, parameters like Flack x (enantiomorph-polarity) confirm absolute configuration. Software like OLEX2 integrates SHELXL for automated refinement, reducing human error in model building .

Q. What methodologies optimize glycosylation reactions to minimize side products like orthoester formation?

  • Answer : Key factors include:

  • Temperature : Low temperatures (−30°C) suppress side reactions .
  • Activators : Use AgOTf with NIS for efficient thioglycoside activation.
  • Solvent : Dichloromethane (DCM) or toluene enhances stereoselectivity.
  • Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) removes impurities. Yield improvements (e.g., 45% → 70%) are achieved by optimizing stoichiometry and reaction time .

Q. How can mass spectrometry track isotopic labeling (e.g., 13^{13}C) in oligosaccharide synthesis involving Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside?

  • Answer : ESI-MS detects isotopic shifts. For example, a 13^{13}C-labeled derivative shows a +1 Da shift in [M+Na]+^+ (e.g., m/z 920.4067 observed vs. 920.4061 calculated for 13^{13}C-labeled compound). High-resolution MS (HRMS) with <5 ppm error validates isotopic incorporation. This is critical for metabolic tracing or structural elucidation in glycobiology .

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